

Best practices for handling and aliquoting [D-Asn5]-Oxytocin

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Compound of Interest		
Compound Name:	[D-Asn5]-Oxytocin	
Cat. No.:	B12421045	Get Quote

Technical Support Center: [D-Asn5]-Oxytocin

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and aliquoting **[D-Asn5]-Oxytocin**. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

1. What is [D-Asn5]-Oxytocin and how does it differ from native Oxytocin?

[D-Asn5]-Oxytocin is an analog of Oxytocin where the L-Asparagine at position 5 is replaced with its D-isomer, D-Asparagine. This substitution can influence the peptide's biological activity and stability. While it possesses very low specific oxytocic and vasodepressor activities, cumulative dose-response studies have shown that **[D-Asn5]-Oxytocin** has a similar intrinsic activity to oxytocin for oxytocic activity.[1]

2. How should lyophilized [D-Asn5]-Oxytocin be stored?

Lyophilized **[D-Asn5]-Oxytocin** powder should be stored at -20°C for long-term stability, where it can be stable for up to three years.[2] For shorter periods, some suppliers suggest storage at 2-8°C.[3] It is crucial to keep the vial tightly sealed and protected from moisture.

3. What is the recommended procedure for reconstituting [D-Asn5]-Oxytocin?



To reconstitute **[D-Asn5]-Oxytocin**, use a sterile, high-purity solvent. The choice of solvent will depend on the experimental requirements. For aqueous solutions, sterile, nuclease-free water or a buffer of choice is recommended. For organic stock solutions, solvents such as DMSO or ethanol can be used. It is important to gently agitate the vial to ensure complete dissolution. Avoid vigorous shaking, which can cause aggregation.

4. How should reconstituted [D-Asn5]-Oxytocin solutions be stored?

Once reconstituted, **[D-Asn5]-Oxytocin** solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for long-term stability, where they can be kept for up to one year.[2] For short-term storage (up to a few days), solutions can be kept at 2-8°C.

Data Presentation: Stability of Oxytocin Analogs

The following tables summarize the stability of Oxytocin under various conditions. While this data is for the parent molecule, it provides a valuable reference for the expected stability of **[D-Asn5]-Oxytocin**.

Table 1: Stability of Oxytocin in Aqueous Solution at Various Temperatures

Temperature	Concentration	Infusion Solution	Stability Duration	Reference
-20°C (Frozen)	0.02 U/mL	Normal Saline	At least 30 days	[4]
2-6°C (Refrigerated)	0.02 U/mL	Normal Saline	At least 30 days	[4]
22-25°C (Room Temp)	0.02 U/mL	Normal Saline	At least 21 days	[4]
Room Temperature	0.08 U/mL	5% Dextrose	At least 90 days	[5]
Room Temperature	0.08 U/mL	0.9% Sodium Chloride	At least 90 days	[5]
Room Temperature	0.08 U/mL	Lactated Ringer's	Up to 28 days	[5]



Table 2: Effect of pH on Oxytocin Degradation Rate at 65°C

рН	Degradation Rate Constant (k)	Shelf-life (t ₉₀)	Reference
1.12	Fastest	0.43 hours	[6]
3.50	Slowest	65.13 hours	[6]
9.0	Fast	Not specified	

Experimental Protocols General Protocol for a Competitive Binding Assay

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of **[D-Asn5]-Oxytocin** for the oxytocin receptor.

Materials:

- [D-Asn5]-Oxytocin
- Radiolabeled oxytocin (e.g., [3H]-Oxytocin)
- · Cell membranes expressing the oxytocin receptor
- Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
- Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
- Unlabeled oxytocin (for determining non-specific binding)
- 96-well microplates
- Glass fiber filters
- Scintillation fluid
- Microplate harvester



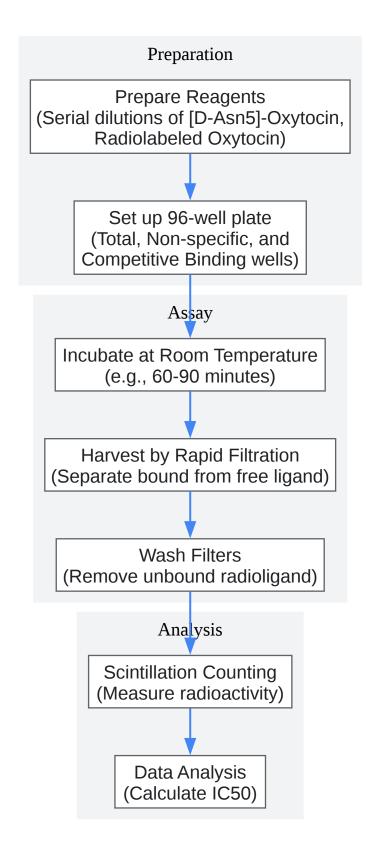
· Scintillation counter

Procedure:

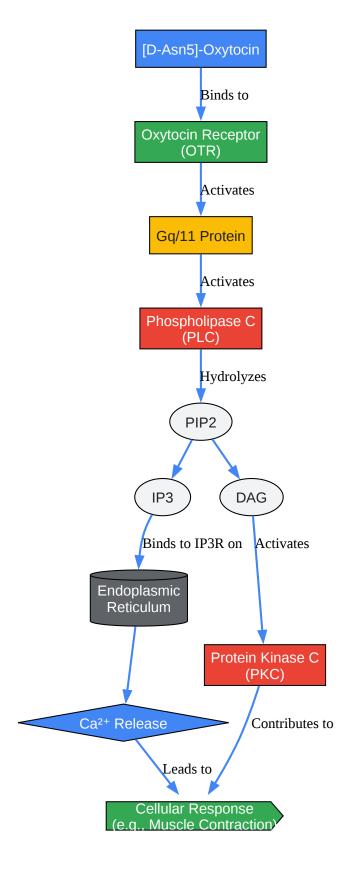
- Prepare Reagents: Prepare serial dilutions of [D-Asn5]-Oxytocin in assay buffer. Prepare a stock solution of radiolabeled oxytocin in assay buffer.
- Assay Setup: In a 96-well plate, add in the following order:
 - 50 μL of assay buffer (for total binding) or unlabeled oxytocin (for non-specific binding) or
 [D-Asn5]-Oxytocin dilution.
 - 50 μL of radiolabeled oxytocin.
 - 100 μL of cell membrane suspension.
- Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.
- Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a microplate harvester.
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of [D-Asn5]-Oxytocin to determine the IC₅₀ value.

Mandatory Visualizations









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